molecular formula C14H23N3O2 B13467913 tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate

tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B13467913
M. Wt: 265.35 g/mol
InChI Key: ISLQCOYGGVYTLJ-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic conditions.

    Introduction of the cyclopentyl group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying enzyme-catalyzed reactions involving carbamates.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring may also interact with various receptors or enzymes, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: An intermediate in the synthesis of ceftolozane.

    tert-Butyl N-(5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate: A related compound with a formyl group instead of a cyclopentyl group.

Uniqueness

tert-Butyl N-(5-cyclopentyl-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-(5-cyclopentyl-1-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)15-12-9-11(17(4)16-12)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3,(H,15,16,18)

InChI Key

ISLQCOYGGVYTLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)C2CCCC2)C

Origin of Product

United States

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